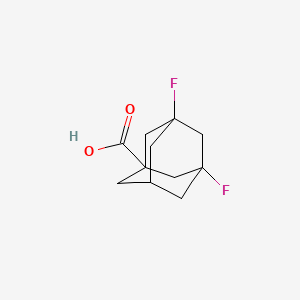![molecular formula C12H14ClNO2 B2625368 1-[(3-Chlorophenyl)methoxy]piperidin-4-one CAS No. 2375274-15-8](/img/structure/B2625368.png)
1-[(3-Chlorophenyl)methoxy]piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Chlorophenyl)methoxy]piperidin-4-one is a chemical compound with the molecular formula C12H14ClNO2 and a molecular weight of 239.7 g/mol . It is also known by its IUPAC name, 1-((3-chlorobenzyl)oxy)piperidin-4-one . This compound is characterized by the presence of a piperidin-4-one core structure substituted with a 3-chlorophenylmethoxy group.
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are important synthetic medicinal blocks for drug construction . They are often involved in interactions with various biological targets, contributing to their therapeutic effects .
Mode of Action
It is known that piperidine derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to downstream effects that contribute to their therapeutic properties .
Result of Action
Similar compounds have been found to induce various molecular and cellular changes, contributing to their therapeutic effects .
Análisis Bioquímico
Biochemical Properties
1-[(3-Chlorophenyl)methoxy]piperidin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been observed to cause changes in cellular function, such as alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects can occur, such as hepatotoxicity and neurotoxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it can undergo oxidation by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by other metabolic enzymes. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. For instance, it can be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be targeted to the nucleus, where it can interact with nuclear proteins and affect gene expression .
Métodos De Preparación
The synthesis of 1-[(3-Chlorophenyl)methoxy]piperidin-4-one typically involves the reaction of 3-chlorobenzyl chloride with piperidin-4-one in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
1-[(3-Chlorophenyl)methoxy]piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
Aplicaciones Científicas De Investigación
1-[(3-Chlorophenyl)methoxy]piperidin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Comparación Con Compuestos Similares
1-[(3-Chlorophenyl)methoxy]piperidin-4-one can be compared with other similar compounds, such as:
1-[(4-Chlorophenyl)methoxy]piperidin-4-one: Similar structure but with a chlorine atom at the 4-position of the phenyl ring.
1-[(3-Bromophenyl)methoxy]piperidin-4-one: Similar structure but with a bromine atom instead of chlorine.
1-[(3-Methoxyphenyl)methoxy]piperidin-4-one: Similar structure but with a methoxy group instead of chlorine.
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity.
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methoxy]piperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-11-3-1-2-10(8-11)9-16-14-6-4-12(15)5-7-14/h1-3,8H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHNVXYCIVSQAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)OCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

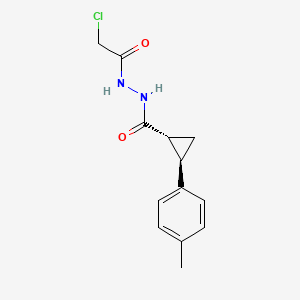
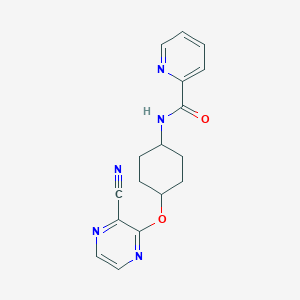
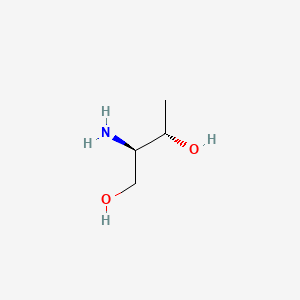
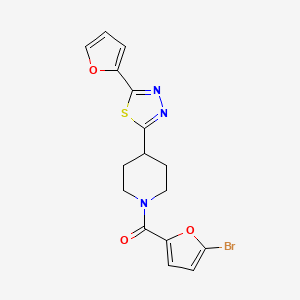
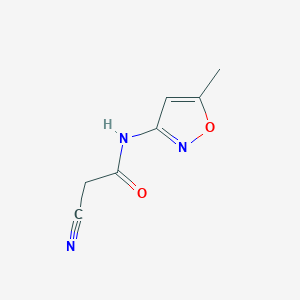
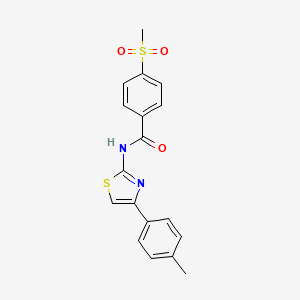
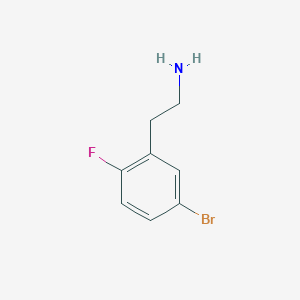
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2625299.png)

![3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2625305.png)
![ethyl N-(1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,3-dihydro-1H-inden-2-yl)carbamate](/img/structure/B2625306.png)

